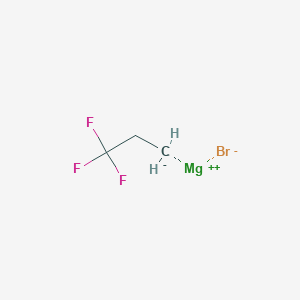
(3,3,3-trifluoropropyl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3,3-Trifluoropropyl)magnesium bromide, 0.50 M in 2-Methyltetrahydrofuran, is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The presence of the trifluoropropyl group imparts unique reactivity and properties to this compound, making it valuable in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
(3,3,3-Trifluoropropyl)magnesium bromide is typically synthesized by reacting 3,3,3-trifluoropropyl bromide with magnesium metal in the presence of 2-Methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Typically maintained at room temperature or slightly elevated.
Reaction Time: Several hours to ensure complete conversion.
Catalysts: Sometimes iodine is used to activate the magnesium metal.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Continuous monitoring: To ensure the reaction proceeds efficiently.
Purification steps: To remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
(3,3,3-Trifluoropropyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, aryl halides.
Solvents: 2-Methyltetrahydrofuran, tetrahydrofuran.
Major Products Formed
Alcohols: From reactions with aldehydes and ketones.
Substituted Alkanes: From substitution reactions.
Coupled Products: From coupling reactions with electrophiles.
科学研究应用
(3,3,3-Trifluoropropyl)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: For forming carbon-carbon bonds in complex molecule synthesis.
Pharmaceutical Research: In the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: For the preparation of fluorinated materials with unique properties.
Agricultural Chemistry: In the synthesis of agrochemicals and pesticides.
作用机制
The mechanism by which (3,3,3-Trifluoropropyl)magnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The trifluoropropyl group enhances the nucleophilicity of the Grignard reagent, allowing it to react with a wide range of electrophiles. The molecular targets include carbonyl groups, halides, and other electrophilic centers, leading to the formation of new carbon-carbon bonds.
相似化合物的比较
Similar Compounds
- (3,3,3-Trifluoropropyl)magnesium chloride
- (3,3,3-Trifluoropropyl)magnesium iodide
- (3,3,3-Trifluoropropyl)lithium
Uniqueness
(3,3,3-Trifluoropropyl)magnesium bromide is unique due to its specific reactivity profile, which is influenced by the trifluoropropyl group and the magnesium-bromide bond. Compared to its chloride and iodide counterparts, the bromide variant offers a balance of reactivity and stability, making it suitable for a broader range of applications.
属性
分子式 |
C3H4BrF3Mg |
|---|---|
分子量 |
201.27 g/mol |
IUPAC 名称 |
magnesium;1,1,1-trifluoropropane;bromide |
InChI |
InChI=1S/C3H4F3.BrH.Mg/c1-2-3(4,5)6;;/h1-2H2;1H;/q-1;;+2/p-1 |
InChI 键 |
VOCGUKMSRQYJGH-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]CC(F)(F)F.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















